![molecular formula C18H25N5O2 B2714640 N-(1-(5-环丙基-1H-吡唑-3-基)哌啶-4-基)-2-(3,5-二甲基异噁唑-4-基)乙酰胺 CAS No. 2034201-17-5](/img/structure/B2714640.png)
N-(1-(5-环丙基-1H-吡唑-3-基)哌啶-4-基)-2-(3,5-二甲基异噁唑-4-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a useful research compound. Its molecular formula is C18H25N5O2 and its molecular weight is 343.431. The purity is usually 95%.
BenchChem offers high-quality N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
新型抑制剂和治疗剂
FLAP 抑制剂
一项研究详细介绍了一种新型且选择性的五脂氧合酶活性蛋白 (FLAP) 抑制剂的合成,展示了其优异的药代动力学特性。这种用碳 14 和氘标记的抑制剂突显了此类化合物在治疗炎症性疾病中的潜力 (Latli 等人,2015).
异恶唑啉和异恶唑衍生物
据报道,已研究了通过 [3+2] 环加成过程从 N-取代吡唑并 [3,4-d] 嘧啶-4(5H)-酮衍生物合成异恶唑啉和异恶唑。这些化合物因其在药物化学中的潜在应用而很重要 (Rahmouni 等人,2014).
阿尔茨海默病治疗剂
合成了一类新型的选择性和有效的乙酰胆碱酯酶 (AChE) 抑制剂和淀粉样蛋白 β 聚集抑制剂,在治疗阿尔茨海默病方面显示出显着的潜力。这些化合物,2-(哌嗪-1-基)N-(1H-吡唑并 [3,4-b] 吡啶-3-基)乙酰胺,表现出优异的抗 AChE 活性以及抑制 β-淀粉样蛋白聚集的能力 (Umar 等人,2019).
抗肿瘤和抗菌活性
从 2-氰基-N-(噻唑-2-基)乙酰胺合成的某些新型化合物对不同的细胞系表现出有希望的抗肿瘤作用。这些研究有助于持续寻找新的癌症治疗方法 (Albratty 等人,2017).
新型化学合成研究
- 螺哌啶内酰胺 ACC 抑制剂:据报道,合成了基于螺哌啶内酰胺的乙酰辅酶 A 羧化酶抑制剂,为开发具有治疗代谢疾病的潜在应用的化合物提供了一种新方法。该合成涉及一个简化的过程,突出了创新合成方法在药物化学中的重要性 (Huard 等人,2012).
作用机制
Target of action
Many compounds containing pyrazole and isoxazole rings have been found to interact with various enzymes and receptors in the body .
Mode of action
The mode of action would depend on the specific targets of the compound. Generally, such compounds might bind to their targets, altering their activity and leading to downstream effects .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Compounds with similar structures have been found to affect a wide range of pathways .
Pharmacokinetics
These properties would be influenced by factors such as the compound’s size, charge, and hydrophobicity .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
属性
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-11-15(12(2)25-22-11)9-18(24)19-14-5-7-23(8-6-14)17-10-16(20-21-17)13-3-4-13/h10,13-14H,3-9H2,1-2H3,(H,19,24)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCCEAMSPJORPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。